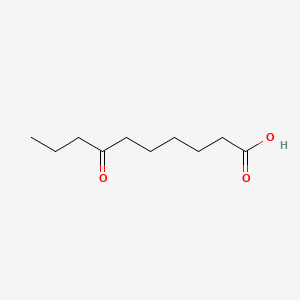

7-Oxodecanoic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of 7-Oxodecanoic acid is C10H18O3 . The InChI representation isInChI=1S/C10H18O3/c1-2-6-9(11)7-4-3-5-8-10(12)13/h2-8H2,1H3,(H,12,13) . The Canonical SMILES representation is CCCC(=O)CCCCCC(=O)O . Physical And Chemical Properties Analysis

The molecular weight of 7-Oxodecanoic acid is 186.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 186.125594432 g/mol . It has a topological polar surface area of 54.4 Ų and a heavy atom count of 13 .Applications De Recherche Scientifique

Glioblastoma Cell Metabolism

7-Oxodecanoic acid: , as a medium-chain fatty acid (MCFA), has been studied for its effects on the metabolism of glioblastoma cells. Research indicates that decanoic acid (C10), which is structurally similar to 7-oxodecanoic acid, stimulates fatty acid synthesis in U87MG glioblastoma cells . This suggests potential applications in understanding and manipulating the metabolic pathways of cancer cells, particularly in the brain.

Neuroenergetics and Brain Health

MCFAs, including compounds like 7-Oxodecanoic acid , can cross the blood-brain barrier and are metabolized in the brain through mitochondrial β-oxidation . They are components of ketogenic diets and have shown beneficial effects on various brain diseases, including Alzheimer’s disease, epilepsy, and traumatic brain injury. This positions 7-oxodecanoic acid as a candidate for research into therapeutic diets and neuroprotective strategies.

Biofuel Production

The potential of 7-Oxodecanoic acid in biofuel research is significant. As an MCFA, it can be utilized for the production of biodiesel . The ability to derive such acids from renewable resources has sparked interest in their application as sustainable and environmentally friendly fuel alternatives.

Metabolomics Studies

7-Oxodecanoic acid: can be used in metabolomics studies to investigate cellular responses to fatty acid treatments. For instance, gas chromatography-mass spectrometry (GC-MS)-based metabolomics approaches have been employed to follow metabolic changes after the addition of similar MCFAs to cell cultures . This application is crucial for understanding the metabolic signatures associated with different fatty acid treatments.

Dietary Impact Research

Research into the dietary impacts of MCFAs includes the study of compounds like 7-Oxodecanoic acid . These studies focus on how such fatty acids are absorbed and metabolized differently from long-chain fatty acids, with implications for nutrition and health .

Chemical Synthesis and Material Science

7-Oxodecanoic acid: is also relevant in the field of chemical synthesis and material science. Its properties and reactivity make it a valuable compound for creating various chemical products and materials . This includes the development of new polymers and the exploration of its interactions with other chemical substances.

Orientations Futures

While specific future directions for 7-Oxodecanoic acid are not mentioned in the search results, there are ongoing research efforts in the field of nutritional metabolomics, which includes the study of medium-chain fatty acids like 7-Oxodecanoic acid . These efforts aim to understand the complex relationships between dietary exposures and chronic diseases with altered metabolic phenotypes .

Mécanisme D'action

Target of Action

7-Oxodecanoic acid is a medium-chain fatty acid Medium-chain fatty acids like 7-oxodecanoic acid can cross the blood-brain barrier and be oxidized through mitochondrial β-oxidation . They have demonstrated beneficial effects on different brain diseases, such as traumatic brain injury, Alzheimer’s disease, drug-resistant epilepsy, diabetes, and cancer .

Mode of Action

It is known that medium-chain fatty acids can stimulate fatty acid synthesis . In a study with U87MG glioblastoma cells, decanoic acid (a medium-chain fatty acid) was found to influence cytosolic pathways by stimulating fatty acid synthesis .

Biochemical Pathways

7-Oxodecanoic acid, as a medium-chain fatty acid, is involved in several biochemical pathways. These include the citric acid cycle, Warburg effect, glutamine/glutamate metabolism, and ketone body metabolism . The addition of medium-chain fatty acids like 7-Oxodecanoic acid to U87MG cells influenced these pathways .

Pharmacokinetics

Medium-chain fatty acids are known to directly enter the portal vein from the intestinal tract as free acids , suggesting that they may have good bioavailability.

Result of Action

Medium-chain fatty acids like 7-oxodecanoic acid have been found to stimulate fatty acid synthesis , which could potentially influence the lipid profile of cells.

Propriétés

IUPAC Name |

7-oxodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-6-9(11)7-4-3-5-8-10(12)13/h2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWIUYOZBLWKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956801 | |

| Record name | 7-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxodecanoic acid | |

CAS RN |

35383-65-4 | |

| Record name | 7-Oxodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035383654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

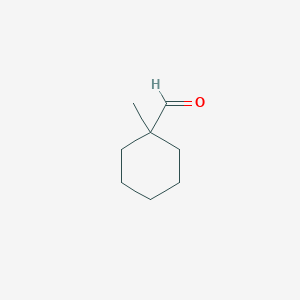

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)

![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)